molecular formula C16H15Br B12533343 1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene CAS No. 656824-68-9

1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene

Cat. No.: B12533343
CAS No.: 656824-68-9
M. Wt: 287.19 g/mol
InChI Key: CMIVKXNFHWSIFS-UHFFFAOYSA-N
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Description

1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by a benzene ring substituted with a bromine atom and a 4-phenylbut-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(4-phenylbut-3-en-1-yl)benzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride . The reaction typically proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Substitution: Formation of phenylbut-3-en-1-ylbenzene derivatives.

    Oxidation: Formation of phenylbut-3-en-1-one or phenylbut-3-enoic acid.

    Reduction: Formation of 2-(4-phenylbut-3-en-1-yl)benzene.

Scientific Research Applications

1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. The compound can also participate in radical reactions, where the bromine atom is homolytically cleaved to form reactive intermediates .

Properties

CAS No.

656824-68-9

Molecular Formula

C16H15Br

Molecular Weight

287.19 g/mol

IUPAC Name

1-bromo-2-(4-phenylbut-3-enyl)benzene

InChI

InChI=1S/C16H15Br/c17-16-13-7-6-12-15(16)11-5-4-10-14-8-2-1-3-9-14/h1-4,6-10,12-13H,5,11H2

InChI Key

CMIVKXNFHWSIFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCCC2=CC=CC=C2Br

Origin of Product

United States

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